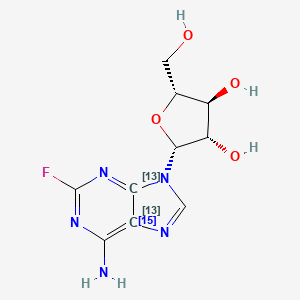
Fludarabine-13C2,15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fludarabine-13C2,15N is a labeled analog of fludarabine, a purine nucleoside analog used primarily in the treatment of hematological malignancies such as chronic lymphocytic leukemia. The isotopic labeling with carbon-13 and nitrogen-15 allows for detailed pharmacokinetic and pharmacodynamic studies, making it a valuable tool in both clinical and research settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of fludarabine-13C2,15N typically involves the incorporation of isotopically labeled precursors into the fludarabine molecule. One common method starts with 2-fluoro-9-beta-D-arabinofuranosyladenine as a raw material. The reaction involves a sodium hydroxide and ammonia water mixed solution as a reagent and a water and 2-methyltetrahydrofuran mixed solution as a solvent. The reaction is carried out at 0-5°C for 1-3 hours, followed by neutralization with glacial acetic acid, vacuum filtration, recrystallization, and decolorization with activated carbon to obtain pure fludarabine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of green solvents like 2-methyltetrahydrofuran makes the process more environmentally friendly. The production involves rigorous quality control measures to ensure the purity and isotopic labeling accuracy of the final product.
化学反应分析
Types of Reactions
Fludarabine-13C2,15N undergoes various chemical reactions, including:
Oxidation: Involves the conversion of the compound into its oxidized form.
Reduction: Reduction reactions can convert the compound back to its reduced state.
Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Conditions typically involve nucleophiles such as hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated product, while substitution reactions can result in various substituted analogs of this compound.
科学研究应用
Fludarabine-13C2,15N has a wide range of applications in scientific research:
Chemistry: Used in studies involving nucleoside analogs and their interactions with enzymes.
Biology: Helps in understanding the metabolic pathways and mechanisms of action of nucleoside analogs.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to optimize dosing regimens for fludarabine.
Industry: Employed in the development of new chemotherapeutic agents and in quality control processes.
作用机制
Fludarabine-13C2,15N is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. This active metabolite inhibits DNA polymerase alpha, ribonucleotide reductase, and DNA primase, leading to the inhibition of DNA synthesis and subsequent cell death .
相似化合物的比较
Similar Compounds
Clofarabine: Another purine nucleoside analog with similar mechanisms of action but higher toxicity in certain settings.
Bendamustine: Used in combination with fludarabine for enhanced therapeutic effects.
Uniqueness
Fludarabine-13C2,15N is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and pharmacodynamics. This makes it a valuable tool in both clinical and research settings, providing insights that are not possible with non-labeled analogs.
属性
分子式 |
C10H12FN5O4 |
|---|---|
分子量 |
288.21 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6+,9-/m1/s1/i4+1,8+1,13+1 |
InChI 键 |
HBUBKKRHXORPQB-QLGAAOIYSA-N |
手性 SMILES |
C1=[15N][13C]2=C(N=C(N=[13C]2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)F)N |
规范 SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


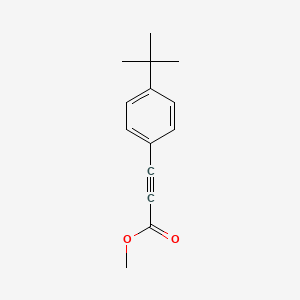

![1-isopropyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13855666.png)

![Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate](/img/structure/B13855681.png)
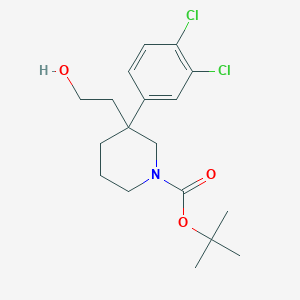
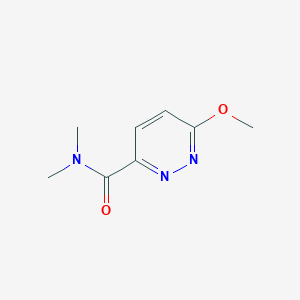

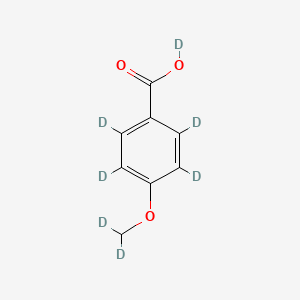

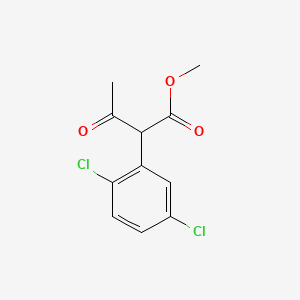
![N-(4-butylphenyl)-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4-methylbenzenesulfonamide](/img/structure/B13855714.png)
![(2S)-2-amino-5-[[(1R)-1-carboxy-2-[(E)-prop-1-enyl]sulfinylethyl]amino]-5-oxopentanoic acid](/img/structure/B13855715.png)

